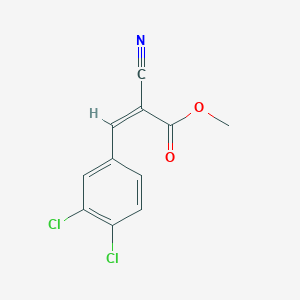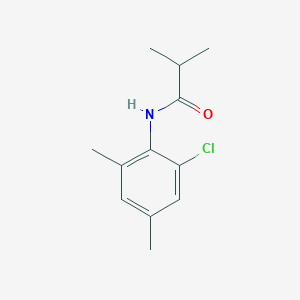
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in the field of scientific research. It is a sympathomimetic drug that is structurally similar to epinephrine and salbutamol. Clenbuterol has been extensively studied for its potential use in treating respiratory disorders such as asthma, as well as its ability to enhance athletic performance.
Mécanisme D'action
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide acts as a beta-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body. This activation leads to a number of physiological effects, including increased heart rate, increased metabolism, and dilation of the bronchial tubes. These effects make this compound useful in treating respiratory disorders and enhancing athletic performance.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to an increase in muscle mass. Additionally, this compound has been shown to increase metabolic rate and reduce body fat, making it useful in weight loss and bodybuilding.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to enhance athletic performance, making it useful in studying the effects of exercise on the body. Additionally, this compound's ability to increase muscle mass and reduce body fat makes it useful in studying the effects of nutrition and metabolism on the body. However, this compound's potential for abuse as a performance-enhancing drug and its potential side effects make it important to use caution when using it in lab experiments.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide. One area of interest is its potential use in treating respiratory disorders such as asthma. Additionally, further research is needed to fully understand the mechanisms by which this compound enhances athletic performance and its potential side effects. Finally, there is a need for more research on the long-term effects of this compound use in humans.
Méthodes De Synthèse
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide can be synthesized through a number of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-bromo-2-methylpropionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential use in treating respiratory disorders such as asthma. It has been shown to improve lung function and reduce airway inflammation in animal models. Additionally, this compound has been studied for its potential use in enhancing athletic performance. It has been shown to increase muscle mass and reduce body fat in animal models, leading to its use as a performance-enhancing drug in some sports.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-7(2)12(15)14-11-9(4)5-8(3)6-10(11)13/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOOVITHIYETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B7458777.png)

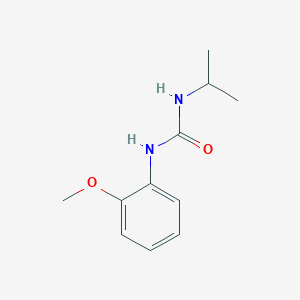

![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
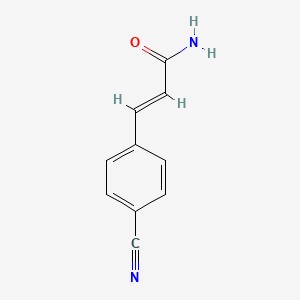

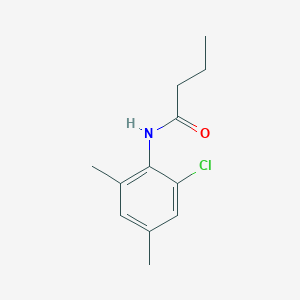


![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
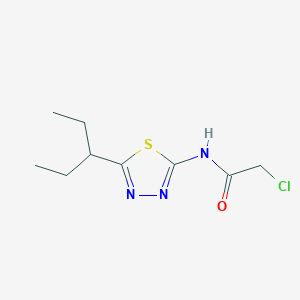
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
